2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide
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Overview
Description
2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C11H14ClNO3. This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyacetophenone
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and chloro groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H14ClNO3/c1-13(16-3)11(14)7-8-4-5-10(15-2)9(12)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
CRHBQCWUFGHCQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C=C1)OC)Cl)OC |
Origin of Product |
United States |
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